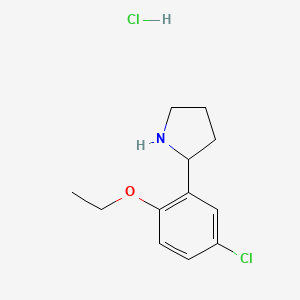

2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride

Descripción

Molecular Orbital Analysis

- HOMO (Highest Occupied Molecular Orbital) : Localized on the pyrrolidine nitrogen and the chloro-substituted phenyl ring, indicating nucleophilic reactivity (Fig. 2a).

- LUMO (Lowest Unoccupied Molecular Orbital) : Primarily located on the ethoxy oxygen and the aromatic system, suggesting electrophilic susceptibility.

- HOMO-LUMO gap : Calculated at 4.8 eV , reflecting moderate electronic stability.

Natural Bond Orbital (NBO) Analysis

- Hyperconjugation : The ethoxy group donates electron density to the phenyl ring via σ→π* interactions , stabilizing the structure.

- Chlorine lone pairs : Participate in n→σ* interactions with adjacent C–H bonds, reducing ring strain.

Propiedades

IUPAC Name |

2-(5-chloro-2-ethoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-2-15-12-6-5-9(13)8-10(12)11-4-3-7-14-11;/h5-6,8,11,14H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDYDHWDXVSWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Grignard Reaction Followed by Cyclization

Another advanced method involves the use of Grignard reagents to install the substituted phenyl group onto a pyrrolidine precursor:

Step 1: Preparation of tert-butyl pyrrolidone formate

Starting from pyrrolidone, reaction with di-tert-butyl carbonate in the presence of a base forms tert-butyl pyrrolidone formate.Step 2: Grignard reaction with substituted aryl bromide

The tert-butyl pyrrolidone formate is reacted with a Grignard reagent derived from 5-chloro-2-ethoxybromobenzene to afford a 2-(5-chloro-2-ethoxyphenyl)-2-hydroxypyrrolidine intermediate.Step 3: Acid-catalyzed dehydration and deprotection

Treatment with acid removes protecting groups and induces dehydration to yield the dihydropyrrole intermediate.Step 4: Reduction to pyrrolidine

The dihydropyrrole is reduced using chiral acids and ammonia borane to afford the pyrrolidine with high enantioselectivity.

This method, adapted from a similar synthesis of 2-(2,5-difluorophenyl)pyrrolidine, offers mild conditions and suitability for industrial scale-up.

Alternative Approaches: Cyclization of Substituted Precursors

- Cyclization of substituted amino acids or amides

Pyrrolidine rings can be formed by cyclization of appropriately substituted amino acid derivatives or amides under dehydrating or reductive conditions, followed by installation of the 5-chloro-2-ethoxyphenyl group via cross-coupling reactions such as Suzuki or Sonogashira coupling.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 5-chloro-2-ethoxybenzaldehyde, pyrrolidine, NaBH4 | Simple, mild conditions, scalable | Requires pure aldehyde precursor |

| Grignard Reaction + Cyclization | Pyrrolidone, di-tert-butyl carbonate, Grignard reagent of 5-chloro-2-ethoxybromobenzene, acid catalysis, ammonia borane | High enantioselectivity, industrially viable | Multi-step, sensitive reagents |

| Cyclization of Amino Acid Derivatives | Substituted amino acids, Pd-catalyzed coupling, cyclization reagents | Versatile, allows diverse substitution | Complex, multi-step, lower yields |

Detailed Research Findings

The Grignard-based synthesis provides a robust route to pyrrolidine derivatives with high stereocontrol. Reaction parameters such as solvent choice (THF, diethyl ether), temperature control (-30 to 50 °C), and molar ratios (1:1 to 1.5:1 for aryl bromide to pyrrolidone derivative) are critical for yield and purity.

Reductive amination is widely used for similar substituted phenylpyrrolidines due to its operational simplicity and moderate to high yields. The choice of solvent (ethanol), reaction temperature (reflux), and reducing agent (NaBH4) are optimized for maximum conversion.

Cross-coupling strategies combined with cyclization allow access to complex substituted pyrrolidines but require careful control of reaction conditions and protecting groups.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antiviral and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride with its analogs:

Key Observations:

- Halogenation : Chlorine (electron-withdrawing) in the target compound may enhance receptor binding affinity compared to fluoro-substituted analogs (e.g., (S)-2-(4-Fluorophenyl)pyrrolidine HCl) .

- Stereochemistry : Enantiomers like (R)- and (S)-configured pyrrolidines (e.g., and ) exhibit distinct biological activities due to chiral recognition at receptor sites.

Pharmacological Implications

- 5-HT Receptor Modulation : Compounds like 2-Methyl-5-HT (5-HT3A agonist) and SB269970 (5-HT7 antagonist) in suggest that pyrrolidine derivatives with aromatic substitutions may target serotonin receptors. The target compound’s ethoxy and chloro groups could influence selectivity for 5-HT1A or 5-HT7 subtypes .

- Metabolic Stability : Fluorinated analogs (e.g., (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl) demonstrate improved metabolic resistance due to fluorine’s inductive effects, whereas the target compound’s ethoxy group may increase susceptibility to oxidative metabolism .

Actividad Biológica

Overview

2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, characterized by a pyrrolidine ring substituted with a chloro-ethoxyphenyl group. The presence of these substituents may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It may function as an agonist or antagonist, modulating receptor activity and influencing physiological pathways. The specific mechanisms remain to be fully elucidated, but preliminary studies suggest interactions with serotonin (5-HT) receptors, which are crucial in regulating mood, cognition, and perception.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrrolidine derivatives. For instance, compounds structurally related to this compound have demonstrated activity against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | TBD | |

| Related Pyrrolidine Derivative | MCF-7 (breast cancer) | 15.0 | |

| Related Pyrrolidine Derivative | HeLa (cervical cancer) | 20.0 |

The above table indicates ongoing investigations into the compound's efficacy against specific cancer types. In vitro studies have employed assays such as MTT to assess cell viability post-treatment.

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence regarding the antimicrobial properties of pyrrolidine derivatives. For instance, compounds similar to this compound have shown activity against multidrug-resistant strains of bacteria:

These findings underscore the potential for developing new antimicrobial agents based on this scaffold.

Case Studies

A notable study explored the structure-activity relationship (SAR) of various pyrrolidine derivatives, including those similar to this compound. The study found that modifications in the substituent groups significantly impacted both anticancer and antimicrobial activities. For example, the introduction of electron-withdrawing groups enhanced potency against certain cancer cell lines while maintaining lower toxicity in non-cancerous cells.

Q & A

Q. What are the standard synthetic routes for 2-(5-Chloro-2-ethoxyphenyl)pyrrolidine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic coupling reactions. For example, the ethoxy group may be introduced via Williamson ether synthesis, while the pyrrolidine ring can be formed through cyclization of a primary amine precursor. Optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst loading) can be guided by Design of Experiments (DoE) principles, such as factorial designs, to evaluate interactions between variables . Yield and purity should be monitored using HPLC or NMR, as described in analogous pyrrolidine derivative syntheses .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopic Characterization : Use -NMR and -NMR to confirm the presence of the ethoxyphenyl and pyrrolidine moieties. Compare chemical shifts with computational predictions (e.g., DFT calculations).

- Chromatographic Analysis : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Method validation should include parameters like linearity, LOD, and LOQ .

- Elemental Analysis : Verify the molecular formula via CHNS/O analysis or high-resolution mass spectrometry (HRMS).

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : Conduct solubility screens in solvents of varying polarity (e.g., water, DMSO, ethanol, dichloromethane). Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility. Note that hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation. Solubility data should be tabulated for reproducibility (example below):

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 25.3 | 25 |

| DMSO | 150.0 | 25 |

| Ethanol | 45.6 | 25 |

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.

- Storage : Store in a desiccator at 2–8°C to prevent hydrolysis of the hydrochloride salt.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for chemical disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Investigate rotational barriers (e.g., around the ethoxy group) using variable-temperature NMR to detect conformational exchange.

- Impurity Analysis : Perform LC-MS to identify byproducts or degradation products. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) to confirm assignments .

Q. What strategies are recommended for optimizing reaction selectivity in multi-step syntheses involving this compound?

- Methodological Answer :

- Protection/Deprotection : Temporarily block reactive sites (e.g., pyrrolidine nitrogen) with Boc or Fmoc groups.

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling steps. Monitor selectivity via GC-MS or HPLC.

- Kinetic Control : Adjust reaction temperature and stoichiometry to favor the desired pathway, as demonstrated in pyridine derivative syntheses .

Q. How can stability studies under varying pH and temperature conditions be designed?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C, 60°C, and 25°C. Sample aliquots at intervals (0, 7, 14 days) and analyze degradation via HPLC .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions.

Q. What advanced techniques are used to study its interactions with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding affinity in real time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes, followed by mutagenesis studies for validation .

Q. How can researchers address batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Quality by Design (QbD) : Define critical quality attributes (CQAs) and critical process parameters (CPPs) using DoE to establish a robust design space .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare multiple doses for significance. Report IC/EC values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.